![molecular formula C24H29N3O2 B2715924 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-43-5](/img/structure/B2715924.png)
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide range of interesting biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a simple multi-step protocol starting from isatin . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis
The structure of the 6H-indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass and elemental analysis .Chemical Reactions Analysis
These N-propargyl-6H-indolo[2,3-b]quinoxaline derivatives were subjected to cycloaddition with a series of substituted aromatic azides in the presence of CuI as a catalyst .Physical And Chemical Properties Analysis
Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex .Scientific Research Applications
Optoelectronic Devices
Indolo[2,3-b]quinoxaline derivatives, including “6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline”, are used in various optoelectronic devices . They serve as sensitizers, semiconductors, light-emitting materials, and sensor materials .
Medicinal Chemistry
The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds . These compounds exhibit antiviral, antitumor, and antidiabetic activity .
Synthesis Methods
The synthesis of indolo[2,3-b]quinoxaline derivatives has been a focus of research over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization .
Cytotoxicity
A series of new 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect .
DNA and Protein Interactions
6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents . These compounds are endowed with many pharmacological activities such as antiviral, cytotoxic, and multidrug resistant (MDR) modulating activities .
Reduction Potential and Solubility
Indoloquinoxaline derivatives have been evaluated for their reduction potential, H-cell cycling stability, and solubility . These properties are crucial for their applications in various fields.
Antiviral Properties
Some indole-fused quinoxaline compounds, including 6H-indolo[2,3-b]quinoxaline, are reported to possess antiviral properties . They are considered important DNA-intercalating agents with both antiviral and cytotoxic properties .
Antibiotic Activity
In view of their biological activity, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic activity .
Mechanism of Action
Target of Action
The primary target of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is DNA . This compound, similar to other indolo[2,3-b]quinoxaline derivatives, predominantly intercalates into the DNA helix .
Mode of Action
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline into the DNA helix affects the normal functioning of the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline’s action include the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, contributing to its cytotoxic effect .
Action Environment
The action, efficacy, and stability of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and solubility in different solvents can affect its bioavailability and efficacy . .
Future Directions
Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential of these compounds in treating various diseases, including cancer and viral infections .
properties
IUPAC Name |
6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZGXGFBQENQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.